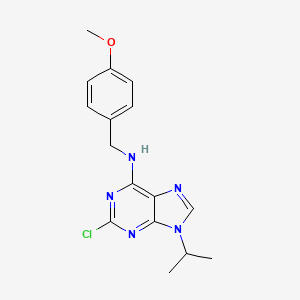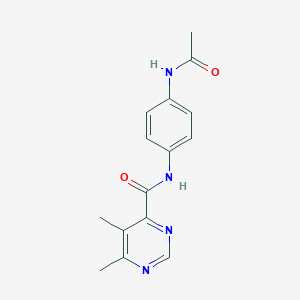
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as AMD3465, is a small molecule antagonist of the CXCR4 chemokine receptor. This molecule has been extensively studied for its potential applications in various scientific research fields, including immunology, oncology, and neurobiology.
Mecanismo De Acción
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide acts as a small molecule antagonist of the CXCR4 chemokine receptor, which is involved in the regulation of various cellular processes, including cell migration, proliferation, and survival. By inhibiting the CXCR4 receptor, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide blocks the signaling pathways that are involved in these processes, leading to the inhibition of cell migration, proliferation, and survival.
Efectos Bioquímicos Y Fisiológicos
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the migration and proliferation of various cell types, including T cells, dendritic cells, and cancer cells. In vivo studies have shown that it reduces the metastasis of cancer cells and enhances neurogenesis in the brain. However, the exact mechanisms underlying these effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects may be influenced by the presence of other chemokine receptors.
Direcciones Futuras
There are several future directions for the study of N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to investigate its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its potential as an anti-cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-acetamidophenylboronic acid with 5,6-dimethyl-2,4-dioxypyrimidine, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. In immunology, it has been shown to inhibit the migration of T cells and dendritic cells, which could be useful in the treatment of autoimmune diseases. In oncology, N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, which could be useful in the development of anti-cancer therapies. In neurobiology, it has been shown to enhance neurogenesis and improve cognitive function, which could be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-10(2)16-8-17-14(9)15(21)19-13-6-4-12(5-7-13)18-11(3)20/h4-8H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXZCAFZRPWWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


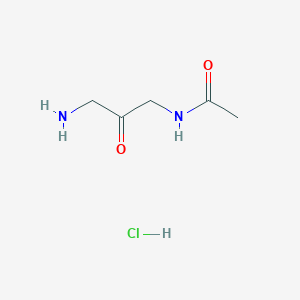
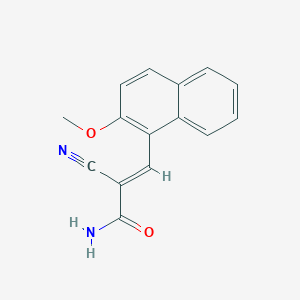
![5-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2834855.png)
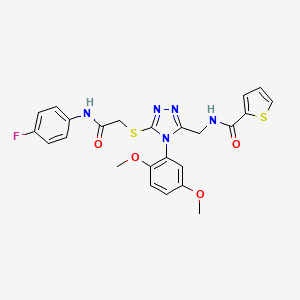
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
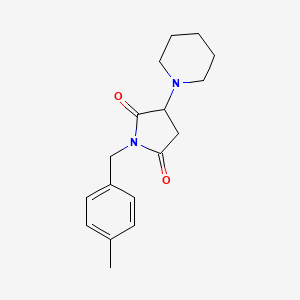
![(3S)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2834863.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834864.png)
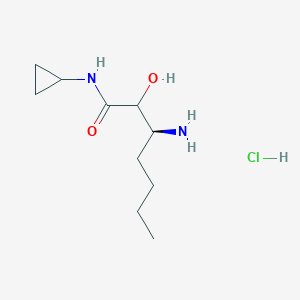
![(E)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2834867.png)
![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2834868.png)
![9-benzyl-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834870.png)
